Vicenin 3

説明

Vicenin 3 has been reported in Artemisia herba-alba, Gnetum buchholzianum, and other organisms with data available.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDUKUSNQNWVET-MCIQUCDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59914-91-9 | |

| Record name | Vicenin 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059914919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to Vicenin-3: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicenin-3, a flavone di-C-glycoside, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Vicenin-3. Detailed experimental protocols for its isolation, characterization, and the assessment of its biological effects are presented to facilitate further research and development. This document aims to serve as a core resource for professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

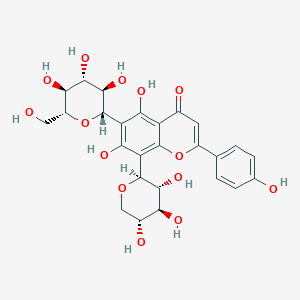

Vicenin-3, also known as 6-C-Glucosyl-8-C-xylosylapigenin, is a C-glycosyl compound where an apigenin backbone is substituted with a beta-D-glucosyl group at position 6 and a beta-D-xylosyl group at position 8.[1]

Table 1: Chemical Identifiers of Vicenin-3

| Identifier | Value |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one[1] |

| CAS Number | 59914-91-9[1] |

| Molecular Formula | C₂₆H₂₈O₁₄[1] |

| Molecular Weight | 564.5 g/mol [1] |

| SMILES String | C1--INVALID-LINK--C2=C3C(=C(C(=C2O)[C@H]4--INVALID-LINK--CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O">C@HO |

| InChI Key | MMDUKUSNQNWVET-MCIQUCDDSA-N |

Physicochemical Properties

The physicochemical properties of Vicenin-3 are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of Vicenin-3

| Property | Value | Source |

| Appearance | Yellow powder | |

| Boiling Point | 935.0 °C (Predicted) | |

| Flash Point | 314.3 °C (Predicted) | |

| Solubility | Sparingly soluble in water. Soluble in methanol, DMSO, Pyridine, and Ethanol. In a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline solution, a concentration of 2 mg/mL can be achieved with sonication. A clear solution of ≥ 2.5 mg/mL can be obtained in a vehicle of 10% DMSO, 40% PEG300, and 50% Saline. | |

| pKa (Strongest Acidic) | 5.74 (Predicted) | |

| pKa (Strongest Basic) | -3.6 (Predicted) |

Biological Activities and Signaling Pathways

Vicenin-3 has been reported to exhibit a range of biological activities, with significant potential in anti-inflammatory and cardiovascular applications.

Anti-inflammatory Activity via MAPK Signaling Pathway

Recent studies have demonstrated that Vicenin-3 can ameliorate the degradation of the extracellular matrix in chondrocytes by regulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been shown to reduce the phosphorylation of key kinases in this pathway, including ERK1/2, JNK, and p38. By blocking these signaling cascades, Vicenin-3 may offer therapeutic potential for conditions like osteoarthritis.

Angiotensin-Converting Enzyme (ACE) Inhibition

Vicenin-3 has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE) with an IC50 value of 46.91 μM. This inhibitory activity suggests its potential for use in the management of hypertension and related cardiovascular diseases.

Experimental Protocols

Isolation and Purification of Vicenin-3 from Desmodium styracifolium

Experimental Workflow:

Methodology:

-

Extraction: The dried and powdered aerial parts of Desmodium styracifolium are macerated with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Vicenin-3, being a glycoside, is expected to partition into the more polar fractions.

-

Chromatographic Purification: The polar fractions are further purified using a combination of chromatographic techniques, such as column chromatography over silica gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure Vicenin-3.

Characterization of Vicenin-3

4.2.1. HPLC-UV Method

A validated HPLC-UV method is essential for the quantification and quality control of Vicenin-3.

Table 3: HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for flavonoid separation. |

| Flow Rate | Typically 1.0 mL/min |

| Detection Wavelength | UV detection at approximately 340 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

4.2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the structural elucidation of flavonoids like Vicenin-3. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns.

Observed Fragmentation:

-

[M-H]⁻: m/z 563.1408

-

Major Fragments: The fragmentation of C-glycosyl flavonoids is complex. Key fragments often arise from the cleavage of the glycosidic bonds and cross-ring cleavages of the sugar moieties.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are indispensable for the definitive structural confirmation of Vicenin-3. The spectra will show characteristic signals for the aromatic protons of the apigenin core and the protons and carbons of the glucosyl and xylosyl units.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the ability of Vicenin-3 to inhibit the activity of ACE.

Experimental Workflow:

Methodology:

-

Reagent Preparation: Prepare solutions of ACE enzyme, the substrate hippuryl-histidyl-leucine (HHL), and various concentrations of Vicenin-3 in a suitable buffer (e.g., borate buffer).

-

Pre-incubation: Pre-incubate the ACE enzyme solution with the Vicenin-3 solution (or buffer for control) for a short period (e.g., 10 minutes at 37°C).

-

Reaction Initiation: Add the HHL substrate to initiate the enzymatic reaction and incubate for a defined time (e.g., 30-60 minutes at 37°C).

-

Reaction Termination: Stop the reaction by adding a strong acid, such as hydrochloric acid.

-

Extraction and Quantification: The product of the reaction, hippuric acid, is extracted with an organic solvent like ethyl acetate. The absorbance of the extracted hippuric acid is measured spectrophotometrically at 228 nm.

-

Calculation: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. The IC50 value is then determined.

Analysis of MAPK Signaling Pathway Activation

Western blotting is a standard technique to assess the effect of Vicenin-3 on the phosphorylation status of MAPK pathway proteins.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., SW1353 chondrocytes) and treat with an inflammatory stimulus (e.g., IL-1β) in the presence or absence of Vicenin-3 for a specified time.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38, followed by incubation with appropriate secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Conclusion

Vicenin-3 is a promising natural compound with well-defined anti-inflammatory and ACE inhibitory properties. This guide provides a foundational understanding of its chemical nature and biological activities, along with detailed experimental frameworks to aid researchers in their investigations. Further studies are warranted to fully elucidate its therapeutic potential and mechanisms of action, paving the way for its potential development as a novel therapeutic agent.

References

Vicenin-3: A Technical Guide to Natural Sources and Extraction for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicenin-3, a C-glycosylflavone, has garnered significant interest in the scientific community for its potential therapeutic applications. As a naturally occurring compound, understanding its sources and the methodologies for its efficient extraction and purification are paramount for advancing research and development. This technical guide provides an in-depth overview of the primary natural sources of vicenin-3, detailed extraction and purification protocols, and insights into its biological activity, with a focus on its interaction with the MAPK signaling pathway.

Natural Sources of Vicenin-3

Vicenin-3 is distributed across various plant species. The primary and most cited sources include plants from the genera Desmodium, Crataegus, and Artemisia.

| Plant Genus/Species | Plant Part | Reference |

| Desmodium styracifolium | Aerial parts | [1][2] |

| Crataegus species (Hawthorn) | Leaves, Flowers | [3][4] |

| Artemisia herba-alba | Aerial parts | [5] |

| Gnetum buchholzianum |

While vicenin-3 has been identified in these sources, quantitative data on its yield remains limited in publicly available literature. The concentration of vicenin-3 can vary based on factors such as the specific species, geographical location, harvesting time, and the plant part used. One study on different Crataegus species reported total flavonoid content in the leaves to be in the ranges of 7.8–15.1 mg/g, 0.1–9.1 mg/g, and 4.8–10.7 mg/g, although the specific concentration of vicenin-3 was not detailed. Further quantitative analysis using techniques like HPLC or UPLC-MS/MS is necessary to determine the precise yield of vicenin-3 from these sources.

Extraction and Purification Methodologies

The extraction and purification of vicenin-3 from its natural sources are critical steps for its characterization and use in research. The methods employed are designed to efficiently isolate this C-glycosylflavone from a complex mixture of plant metabolites.

Experimental Protocol 1: Ultrasonic-Assisted Extraction of Total Flavonoids from Desmodium styracifolium

This protocol is adapted from methodologies for flavonoid extraction from herbal sources and is suitable for obtaining a crude extract enriched in vicenin-3.

1. Sample Preparation:

-

Air-dry the aerial parts of Desmodium styracifolium at room temperature.

-

Grind the dried plant material into a fine powder (approximately 40-60 mesh).

2. Ultrasonic-Assisted Extraction:

-

Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

-

Add 150 mL of 70% ethanol to the flask.

-

Place the flask in an ultrasonic bath.

-

Perform sonication for 45 minutes at a frequency of 40 kHz and a power of 250 W. Maintain the temperature at 60°C.

-

After sonication, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

-

Pool the filtrates from the three extraction cycles.

3. Concentration:

-

Concentrate the pooled filtrate under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed.

-

The resulting aqueous extract can be lyophilized to obtain a dry powder of the crude flavonoid extract.

Experimental Protocol 2: Purification of Vicenin-3 using High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a highly effective technique for the separation and purification of C-glycosylflavones like vicenin-3 from crude extracts.

1. Preparation of Two-Phase Solvent System:

-

A typical solvent system for the separation of C-glycosylflavones is composed of n-butanol, water, and a modifier. A common system is n-butanol:water (1:1, v/v).

-

Thoroughly mix the two phases in a separatory funnel and allow them to equilibrate at room temperature.

-

Separate the upper (organic) and lower (aqueous) phases just before use.

2. Sample Preparation:

-

Dissolve the crude flavonoid extract obtained from Protocol 1 in a mixture of the upper and lower phases (1:1, v/v) to a concentration of 50-100 mg/mL.

3. HSCCC Operation:

-

Stationary Phase: Fill the HSCCC column with the upper phase (stationary phase).

-

Mobile Phase: Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

-

Rotation Speed: Set the rotational speed of the centrifuge to a suitable level (e.g., 800-1000 rpm).

-

Sample Injection: Once the hydrodynamic equilibrium is reached (mobile phase elutes from the outlet), inject the prepared sample solution.

-

Fraction Collection: Collect the eluted fractions at regular intervals using a fraction collector.

4. Analysis of Fractions:

-

Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing vicenin-3.

-

Pool the pure fractions containing vicenin-3 and concentrate them under reduced pressure to obtain the purified compound.

Biological Activity and Signaling Pathways

Vicenin-3 has been shown to possess various biological activities, including antioxidant and anti-inflammatory properties. A notable mechanism of action is its modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Vicenin-3 and the MAPK Signaling Pathway

In the context of osteoarthritis, vicenin-3 has been demonstrated to ameliorate interleukin-1β (IL-1β)-induced extracellular matrix degradation in chondrocytes by regulating the MAPK pathway. IL-1β is a pro-inflammatory cytokine that activates the MAPK cascade, leading to the expression of matrix metalloproteinases (MMPs) and other inflammatory mediators that degrade cartilage. Vicenin-3 can inhibit the phosphorylation of key kinases in this pathway, including ERK, JNK, and p38.

Caption: Vicenin-3 inhibits the IL-1β-induced MAPK signaling pathway.

Experimental Protocol 3: Western Blot Analysis of MAPK Pathway Modulation by Vicenin-3

This protocol outlines the steps to investigate the effect of vicenin-3 on the phosphorylation of MAPK pathway proteins in a cell-based assay.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., human chondrocytes) in appropriate media.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of vicenin-3 (e.g., 5, 10, 20 µM) for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory agent, such as IL-1β (10 ng/mL), for a specified duration (e.g., 30 minutes).

2. Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

3. Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to their respective total protein levels.

Conclusion

Vicenin-3 is a promising natural compound with significant therapeutic potential. This guide provides a foundational understanding of its primary natural sources and outlines detailed methodologies for its extraction, purification, and the investigation of its biological activity. For researchers and drug development professionals, the efficient isolation of vicenin-3 and the elucidation of its mechanisms of action are crucial steps toward harnessing its full therapeutic potential. Further research focused on quantitative analysis of vicenin-3 in various plant sources and optimization of extraction and purification protocols will be instrumental in advancing its development as a potential therapeutic agent.

References

- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 2. Desmodium styracifolium: Botanical and ethnopharmacological insights, phytochemical investigations, and prospects in pharmacology and pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vicenin 3 ameliorates ECM degradation by regulating the MAPK pathway in SW1353 chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Flavonoids Compounds of Three Species and Different Harvesting Periods in Crataegi folium Based on LC-MS/MS [mdpi.com]

- 5. This compound | C26H28O14 | CID 185958 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Cellular Mechanisms of Vicenin 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicenin 3, a flavone di-C-glycoside, has emerged as a compound of significant interest in cellular and molecular research.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound within cells, focusing on its molecular targets, signaling pathways, and resultant cellular effects. The information presented herein is curated from experimental studies to support further research and drug development endeavors.

Core Mechanism of Action: Inhibition of the MAPK Signaling Pathway

The primary mechanism through which this compound exerts its cellular effects is by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is a critical regulator of various cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[1]

In inflammatory conditions, such as those mimicking osteoarthritis, this compound has been shown to significantly inhibit the phosphorylation of key MAPK components: p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).[1] By preventing the activation of these kinases, this compound effectively blocks the downstream signaling cascade that leads to the expression of pro-inflammatory and matrix-degrading enzymes. The inhibitory effect of this compound on the p38 MAPK pathway is particularly notable, with studies demonstrating a similar efficacy to the well-known p38 inhibitor, SB203580.

Signaling Pathway Diagram

References

Vicenin-3: A Comprehensive Technical Guide on its Therapeutic Potential in Chronic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicenin-3, a flavone di-C-glycoside, has emerged as a promising natural compound with significant therapeutic potential across a spectrum of chronic diseases. Primarily recognized for its potent anti-inflammatory and antioxidant properties, emerging research has illuminated its efficacy in osteoarthritis, and preclinical data suggests promising activity in cancer, diabetes, and cardiovascular conditions. This technical guide provides a comprehensive overview of the current state of knowledge on Vicenin-3, with a focus on its mechanisms of action, quantitative preclinical data, and detailed experimental protocols to facilitate further research and development.

Introduction

Vicenin-3, chemically known as apigenin-6-C-β-glucopyranosyl-8-C-β-xylopyranoside, is a naturally occurring flavonoid found in various medicinal plants, including Premna fulva Craib. Flavonoid C-glycosides, such as Vicenin-3, are noted for their enhanced stability and bioavailability compared to their O-glycoside counterparts, making them attractive candidates for therapeutic development.[1] This document synthesizes the existing preclinical evidence for Vicenin-3's role in chronic disease modulation, presenting key quantitative data, outlining detailed experimental methodologies, and visualizing the implicated signaling pathways.

Therapeutic Potential in Chronic Diseases

Osteoarthritis

The most robust evidence for Vicenin-3's therapeutic potential lies in the context of osteoarthritis (OA). In vitro studies using the SW1353 human chondrocyte cell line have demonstrated that Vicenin-3 can effectively mitigate the inflammatory and catabolic processes that drive OA pathogenesis.[2]

Mechanism of Action:

Vicenin-3 exerts its chondroprotective effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In an inflammatory microenvironment mimicked by interleukin-1β (IL-1β) stimulation, Vicenin-3 has been shown to suppress the phosphorylation of key MAPK components, including ERK1/2, JNK, and p38. This upstream inhibition leads to a cascade of downstream anti-inflammatory and anti-catabolic effects:

-

Reduction of Inflammatory Mediators: Vicenin-3 significantly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation and pain in OA.

-

Inhibition of Cartilage-Degrading Enzymes: The expression and secretion of matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, and MMP-13, as well as aggrecanases like ADAMTS-4 and ADAMTS-5, are markedly reduced by Vicenin-3 treatment.

-

Preservation of Extracellular Matrix (ECM): By inhibiting degradative enzymes, Vicenin-3 protects the critical components of the cartilage ECM, reversing the IL-1β-induced degradation of type II collagen and aggrecan.

The inhibitory effect of Vicenin-3 on the p38 MAPK pathway is comparable to that of the well-known p38 MAPK inhibitor, SB203580, suggesting its potential as a targeted therapeutic for OA.

Quantitative Data: Osteoarthritis

| Parameter | Cell Line | Treatment | Concentration(s) | Result | Reference |

| Cell Viability | SW1353 | Vicenin-3 | 6.25-25 µM | No cytotoxicity observed. | |

| SW1353 | Vicenin-3 | >50 µM | Significant reduction in cell viability. | ||

| NO Production | SW1353 | Vicenin-3 + IL-1β (10 ng/mL) | 5 and 20 µM | Significant inhibition of IL-1β-induced NO production. | |

| PGE2 Production | SW1353 | Vicenin-3 + IL-1β (10 ng/mL) | 5 and 20 µM | Significant inhibition of IL-1β-induced PGE2 production. | |

| MMP-1, -3, -13 Secretion | SW1353 | Vicenin-3 + IL-1β (10 ng/mL) | 20 µM | Significant reversal of IL-1β-induced increases. | |

| MMP-1, -3, -13 mRNA Expression | SW1353 | Vicenin-3 + IL-1β (10 ng/mL) | 5 and 20 µM | Significant reversal of IL-1β-induced increases. | |

| ADAMTS-4, -5 mRNA Expression | SW1353 | Vicenin-3 + IL-1β (10 ng/mL) | 5 and 20 µM | Significant reversal of IL-1β-induced increases. | |

| Collagen Type II Degradation | SW1353 | Vicenin-3 + IL-1β (10 ng/mL) | 5 and 20 µM | Reversal of IL-1β-induced degradation. | |

| Aggrecan Degradation | SW1353 | Vicenin-3 + IL-1β (10 ng/mL) | 20 µM | Significant prevention of IL-1β-induced decrease. |

Cancer

While direct studies on Vicenin-3 in cancer are limited, research on the closely related compound Vicenin-2 provides strong rationale for investigating Vicenin-3's anticancer potential. Vicenin-2 has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines. Given their structural similarity, it is plausible that Vicenin-3 shares these anticancer properties. The general anti-tumor activities of flavonoid C-glycosides are also well-documented.

Potential Mechanisms of Action (Inferred from Vicenin-2):

-

Inhibition of STAT3 Signaling: Vicenin-2 has been identified as a novel inhibitor of the STAT3 signaling pathway in hepatocellular carcinoma, a critical pathway for tumor cell proliferation, survival, and angiogenesis.

-

Induction of Apoptosis: In colon cancer cells, Vicenin-2 has been shown to induce apoptosis by modulating the Wnt/β-catenin signaling pathway, leading to increased expression of pro-apoptotic proteins like Bax and Caspase-3, and decreased expression of the anti-apoptotic protein Bcl-2.

Quantitative Data: Anticancer Activity (Vicenin-2)

| Parameter | Cell Line | Compound | IC50 Value | Reference |

| Cell Viability | HT-29 (Colon Cancer) | Vicenin-2 | 50 µM |

Diabetes and Metabolic Disorders

The anti-diabetic potential of Vicenin-3 is suggested by studies on related flavonoid C-glycosides. Research on Vicenin-2 has shown promising effects on glucose metabolism and the management of diabetic complications.

Potential Mechanisms of Action (Inferred from Vicenin-2):

-

Inhibition of Carbohydrate Digesting Enzymes: Vicenin-2 can inhibit α-glucosidase and α-amylase, which would slow down the absorption of dietary carbohydrates and lower postprandial blood glucose levels.

-

Modulation of Glucose Metabolism: Studies on Vicenin-2 gold nanoparticles have shown enhanced glucose uptake in 3T3-L1 adipocytes, potentially through interactions with PTP1B and AMPK, key regulators of glucose metabolism.

-

Anti-glycation Properties: Vicenin-2 has been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in the long-term complications of diabetes.

Cardiovascular Diseases

Vicenin-3 has been identified as an angiotensin-converting enzyme (ACE) inhibitor, suggesting a direct therapeutic potential in hypertension. The broader class of flavonoids is known to have cardiovascular protective effects. While direct evidence for Vicenin-3 in other cardiovascular conditions is still emerging, its anti-inflammatory and antioxidant properties are highly relevant to the pathophysiology of cardiovascular diseases.

Quantitative Data: Cardiovascular Activity

| Parameter | Target | Compound | IC50 Value | Reference |

| ACE Inhibition | Angiotensin-Converting Enzyme | Vicenin-3 | 46.91 µM |

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is used to assess the cytotoxicity of Vicenin-3 on cell lines.

-

Cell Seeding: Seed cell suspension (e.g., SW1353 chondrocytes) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO2).

-

Treatment: Add 10 µL of various concentrations of Vicenin-3 to the wells. For inflammatory models, cells can be pre-treated with Vicenin-3 for 1 hour before adding the inflammatory stimulus (e.g., 10 ng/mL IL-1β).

-

Incubation: Incubate the plate for the desired duration (e.g., 24 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Reaction)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Sample Collection: After cell treatment as described above, collect the cell culture supernatant.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide solution and N-(1-naphthyl)ethylenediamine solution.

-

Reaction: In a new 96-well plate, mix 50 µL of cell supernatant with 50 µL of Griess reagent.

-

Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) Measurement (ELISA)

This protocol quantifies the amount of PGE2 secreted into the cell culture medium.

-

Sample Collection: Collect cell culture supernatant after treatment.

-

ELISA Procedure: Perform the assay using a commercial PGE2 ELISA kit according to the manufacturer's instructions. The general steps involve:

-

Adding standards and samples to a pre-coated microplate.

-

Incubating with a biotinylated PGE2 antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a TMB substrate for color development.

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

Quantification: Calculate the PGE2 concentration based on the standard curve.

Gene Expression Analysis (RT-qPCR)

This method is used to quantify the mRNA expression levels of target genes like MMPs and ADAMTSs.

-

RNA Extraction: Isolate total RNA from treated cells using a suitable RNA extraction kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: Perform qPCR using gene-specific primers and a SYBR Green or TaqMan-based detection system.

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change in expression using the 2-ΔΔCt method.

Protein Expression Analysis (Western Blotting)

This technique is used to measure the levels of total and phosphorylated proteins, such as those in the MAPK pathway.

-

Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Caption: Vicenin-3 inhibits IL-1β-induced MAPK signaling in chondrocytes.

Caption: Workflow for in vitro evaluation of Vicenin-3 in an OA model.

Conclusion and Future Directions

Vicenin-3 is a promising multi-target therapeutic agent for chronic diseases. The well-defined mechanism of action in osteoarthritis, centered on the inhibition of the MAPK signaling pathway, provides a strong foundation for its clinical development for this indication. The preliminary data and inferences from the closely related Vicenin-2 suggest that the therapeutic applications of Vicenin-3 could extend to cancer, diabetes, and cardiovascular diseases.

Future research should focus on:

-

Conducting in vivo studies to validate the efficacy of Vicenin-3 in animal models of various chronic diseases.

-

Elucidating the specific molecular targets and signaling pathways of Vicenin-3 in cancer, diabetes, and cardiovascular disease models.

-

Performing pharmacokinetic and toxicological studies to establish a safety profile for Vicenin-3.

-

Investigating the potential for synergistic effects when combined with existing therapies.

The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the research and development of Vicenin-3 as a novel therapeutic for chronic diseases.

References

Vicenin-3: A Technical Guide for Researchers

Abstract: Vicenin-3 is a naturally occurring di-C-glycosylflavone, a type of plant secondary metabolite drawing significant interest in the fields of pharmacology and drug development. Structurally, it is apigenin substituted with a β-D-glucosyl group at position 6 and a β-D-xylosyl group at position 8.[1] This compound has been isolated from various plant species, notably from the aerial parts of Desmodium styracifolium.[2] Emerging research has highlighted its potential therapeutic applications, including its roles as an angiotensin-converting enzyme (ACE) inhibitor and a modulator of inflammatory pathways in osteoarthritis.[2][3] This technical guide provides a comprehensive overview of Vicenin-3, including its biosynthesis, key biological activities, quantitative data, detailed experimental protocols for its extraction and analysis, and its mechanism of action in relevant signaling pathways.

Introduction

Vicenin-3, also known as 6-C-Glucosyl-8-C-xylosylapigenin, is a flavonoid belonging to the flavone subclass.[1] As a C-glycoside, its sugar moieties are linked to the apigenin backbone through stable carbon-carbon bonds, which confers greater resistance to enzymatic and acidic hydrolysis compared to the more common O-glycosides. This stability enhances its potential bioavailability and biological activity. Vicenin-3 is studied for its role in targeting oxidative stress-related disorders and modulating immune responses. Its primary activities of interest include antihypertensive effects through ACE inhibition and chondroprotective effects in inflammatory conditions like osteoarthritis.

Biosynthesis Pathway

Vicenin-3 is synthesized in plants via the well-established phenylpropanoid and flavonoid biosynthetic pathways. The process begins with the amino acid L-phenylalanine and culminates in the specific di-C-glycosylation of the flavone apigenin.

The key stages are:

-

Phenylpropanoid Pathway: L-phenylalanine is converted to p-Coumaroyl-CoA through a series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

-

Flavonoid Skeleton Formation: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone. Chalcone Isomerase (CHI) then cyclizes this intermediate to produce the flavanone naringenin.

-

Flavone Synthesis: Naringenin is oxidized by a Flavone Synthase (FNS) to produce the flavone apigenin.

-

C-Glycosylation: This is the crucial step for Vicenin-3 formation. Two separate C-glycosyltransferase (CGT) enzymes act on the apigenin core. A C-glucosyltransferase attaches a glucose moiety from UDP-glucose to the C-6 position. Subsequently, a C-xylosyltransferase attaches a xylose moiety from UDP-xylose to the C-8 position, yielding Vicenin-3.

Quantitative Data

Quantitative analysis of Vicenin-3 has primarily focused on its bioactivity. Data on its concentration in various plant sources is limited. The most well-defined quantitative metric is its inhibitory concentration against Angiotensin-Converting Enzyme (ACE).

| Activity | Assay | IC50 Value | Source |

| ACE Inhibition | In Vitro Fluorimetric Assay | 46.91 µM | |

| Anti-Inflammatory | IL-1β-induced SW1353 Chondrocytes | Not Determined | |

| Antioxidant | DPPH/ABTS Radical Scavenging | Not Determined | - |

Table 1: Summary of Quantitative Bioactivity Data for Vicenin-3.

Experimental Protocols

This section details representative methodologies for the extraction, quantification, and bioactivity assessment of Vicenin-3.

Extraction and Isolation

The following protocol is a representative method for the bioassay-guided isolation of Vicenin-3 from Desmodium styracifolium using High-Speed Counter-Current Chromatography (HSCCC).

-

Plant Material Preparation:

-

Obtain dried aerial parts of Desmodium styracifolium.

-

Grind the material into a coarse powder.

-

-

Crude Extraction:

-

Extract the powdered plant material (e.g., 1 kg) with 80% methanol (3 x 10 L) under reflux.

-

Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol. The C-glycosylflavones, including Vicenin-3, will be enriched in the n-butanol fraction.

-

-

HSCCC Separation:

-

Apparatus: Preparative HSCCC instrument (e.g., TBE-300V).

-

Solvent System: Prepare a two-phase solvent system of n-butanol/water (1:1, v/v). Add copper sulfate to the lower aqueous phase to a final concentration of 0.1 M to act as a complexing agent, which improves the separation of C-glycosylflavones.

-

Procedure:

-

Fill the multilayer coil column entirely with the upper phase (n-butanol) as the stationary phase.

-

Rotate the column at a set speed (e.g., 900 rpm).

-

Inject the n-butanol fraction sample (dissolved in the solvent system) into the column.

-

Pump the lower phase (aqueous phase with CuSO4) as the mobile phase at a flow rate of 2.0 mL/min.

-

Utilize recycling HSCCC mode to improve the resolution of closely eluting peaks.

-

-

Fraction Collection & Analysis:

-

Collect fractions at regular intervals (e.g., every 5 minutes).

-

Monitor the effluent continuously with a UV detector at 254 nm.

-

Analyze each fraction for ACE inhibitory activity to guide the isolation of active compounds.

-

Pool the active fractions containing Vicenin-3 and remove the copper sulfate by passing through a C18 SPE cartridge.

-

Verify the purity and identify the structure of the isolated Vicenin-3 using HPLC, ESI-MS, and NMR.

-

-

Quantification by HPLC

The following is a representative HPLC method for the quantification of C-glycosylflavones, adaptable for Vicenin-3.

-

Instrumentation & Columns:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water.

-

Solvent B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 340 nm.

-

Gradient Elution:

-

0-5 min: 15% B

-

5-30 min: Linear gradient from 15% to 30% B

-

30-35 min: Linear gradient from 30% to 50% B

-

35-40 min: Hold at 50% B

-

40-45 min: Return to 15% B and equilibrate.

-

-

-

Quantification:

-

Prepare a calibration curve using a purified Vicenin-3 standard at several concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Calculate the concentration in unknown samples by interpolating their peak area against the standard curve.

-

In Vitro ACE Inhibition Assay

This protocol is based on a fluorimetric method to determine the ACE inhibitory activity of Vicenin-3.

-

Reagents and Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., 0.1 U/mL in Tris buffer).

-

Fluorimetric substrate: o-Abz-Gly-p-Phe(NO₂)-Pro-OH.

-

Tris-HCl buffer (150 mM, pH 8.3) containing 1.125 M NaCl.

-

Vicenin-3 standard stock solution in DMSO.

-

96-well microplates (black, for fluorescence).

-

-

Assay Procedure:

-

In a microplate well, add 40 µL of Vicenin-3 solution (diluted to various concentrations in buffer) or buffer with 0.4% DMSO for the blank/control.

-

Add 160 µL of the buffered substrate solution.

-

Initiate the reaction by adding 40 µL of the ACE enzyme solution.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence using a microplate fluorimeter with an excitation wavelength of 355 nm and an emission wavelength of 405 nm.

-

-

Calculation:

-

Calculate the percentage of ACE inhibition for each concentration of Vicenin-3 using the formula: % Inhibition = [(Control_Fluorescence - Sample_Fluorescence) / Control_Fluorescence] * 100

-

Determine the IC50 value by plotting the % inhibition against the logarithm of the Vicenin-3 concentration and fitting the data to a dose-response curve.

-

Mechanism of Action: Anti-Osteoarthritis Activity

Vicenin-3 has demonstrated significant chondroprotective effects in in vitro models of osteoarthritis. Its primary mechanism involves the suppression of inflammatory and catabolic pathways induced by the pro-inflammatory cytokine Interleukin-1β (IL-1β) in chondrocytes.

The key steps in this signaling pathway are:

-

Inflammatory Stimulus: IL-1β binds to its receptor on the surface of chondrocytes (e.g., SW1353 cell line).

-

MAPK Pathway Activation: This binding triggers the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38, ERK, and JNK.

-

Catabolic Gene Expression: Activated MAPKs lead to the downstream expression of matrix-degrading enzymes, such as Matrix Metalloproteinases (MMP-1, MMP-3, MMP-13) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS-4, ADAMTS-5).

-

Extracellular Matrix Degradation: These enzymes degrade key components of the cartilage extracellular matrix (ECM), primarily type II collagen and aggrecan, leading to cartilage destruction.

-

Inhibitory Action of Vicenin-3: Vicenin-3 intervenes by blocking the IL-1β-stimulated phosphorylation (activation) of the p38, ERK, and JNK kinases. By inhibiting the MAPK pathway, Vicenin-3 effectively downregulates the expression of MMPs and ADAMTSs, thereby preventing the degradation of the ECM and protecting the chondrocytes.

Conclusion

Vicenin-3 is a promising plant-derived flavonoid with well-defined inhibitory activity against ACE and a clear mechanism of action in mitigating inflammatory responses in chondrocytes. Its di-C-glycosyl structure provides enhanced stability, making it an attractive candidate for further preclinical and clinical investigation. The protocols and data presented in this guide offer a foundational resource for researchers in natural product chemistry, pharmacology, and drug development to explore the full therapeutic potential of this multifaceted metabolite. Future research should focus on obtaining more extensive quantitative data on its presence in various botanicals and further elucidating its efficacy and safety in in vivo models.

References

Vicenin-3: A Technical Guide to its Anti-inflammatory Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Abstract: Vicenin-3, a flavone di-C-glycoside found in various medicinal plants, has demonstrated significant anti-inflammatory properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying Vicenin-3's effects, focusing on its role in modulating key inflammatory signaling pathways. It consolidates quantitative data from in-vitro studies, details relevant experimental protocols, and visualizes the involved pathways to offer a comprehensive resource for research and development in inflammatory diseases like osteoarthritis.

Core Mechanism of Action: Inhibition of the MAPK Signaling Pathway

The primary anti-inflammatory mechanism of Vicenin-3 involves the potent suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK cascade, which includes key kinases such as ERK, JNK, and p38, is a crucial regulator of cellular responses to inflammatory stimuli.[3] In inflammatory conditions like osteoarthritis (OA), pro-inflammatory cytokines such as Interleukin-1β (IL-1β) activate this pathway, leading to the downstream production of inflammatory mediators and cartilage-degrading enzymes.[1]

Vicenin-3 exerts its therapeutic effect by significantly inhibiting the IL-1β-induced phosphorylation of ERK, JNK, and p38 MAPK in chondrocytes. By preventing the activation of these kinases, Vicenin-3 effectively blocks the transmission of inflammatory signals, thereby reducing the expression of genes involved in inflammation and tissue degradation. This inhibitory action is comparable to that of known p38 MAPK inhibitors like SB203580, highlighting its potential as a targeted therapeutic agent.

References

In Vitro Profile of Vicenin-3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicenin-3, a flavone C-glycoside, has emerged as a compound of interest in biomedical research due to its potential therapeutic properties. Preliminary in vitro studies have highlighted its anti-inflammatory, antioxidant, and enzyme-inhibitory activities, suggesting its potential application in the management of various pathological conditions, including osteoarthritis and hypertension. This technical guide provides an in-depth overview of the core in vitro findings on Vicenin-3, with a focus on its effects on chondrocytes and its enzymatic inhibition properties. The guide is intended to serve as a comprehensive resource, offering detailed experimental protocols and a summary of quantitative data to facilitate further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Vicenin-3.

| Parameter | Cell Line/System | Concentration/Condition | Result |

| IC50 (ACE Inhibition) | Angiotensin-Converting Enzyme (ACE) | 46.91 μM | Potent inhibition of ACE activity[1][2]. |

| Cell Viability | SW1353 Chondrocytes | >50 µM | Significant reduction in cell viability[3]. |

| 6.25-25 µM | No cytotoxic effects observed[3]. | ||

| Nitric Oxide (NO) Production | IL-1β-stimulated SW1353 Chondrocytes | 5 and 20 µM | Significant, dose-dependent reversal of IL-1β-induced NO production[4]. |

| Prostaglandin E2 (PGE2) Production | IL-1β-stimulated SW1353 Chondrocytes | 5 and 20 µM | Significant, dose-dependent reversal of IL-1β-induced PGE2 production. |

| Marker | Cell Line | Treatment | Effect of Vicenin-3 (5 and 20 µM) |

| MMP-1, MMP-3, MMP-13 | SW1353 Chondrocytes | IL-1β (10 ng/ml) | Dose-dependent reversal of IL-1β-induced increases in secretion and mRNA expression. |

| ADAMTS-4, ADAMTS-5 | SW1353 Chondrocytes | IL-1β (10 ng/ml) | Dose-dependent reversal of IL-1β-induced increases in secretion and mRNA expression. |

| Collagen Type II | SW1353 Chondrocytes | IL-1β (10 ng/ml) | Reversal of IL-1β-induced reduction in secretion. |

| Aggrecan | SW1353 Chondrocytes | IL-1β (10 ng/ml) | Reversal of IL-1β-induced reduction in secretion. |

| p-ERK, p-JNK, p-p38 | SW1353 Chondrocytes | IL-1β (10 ng/ml) | Significant inhibition of IL-1β-induced phosphorylation. |

Experimental Protocols

Cell Culture and Treatment for Anti-Inflammatory and Chondroprotective Assays

-

Cell Line: Human chondrosarcoma cell line SW1353.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction) and allowed to adhere overnight.

-

For inflammatory stimulation, cells are pre-treated with Vicenin-3 (5 and 20 µM) for 1 hour.

-

Subsequently, cells are stimulated with interleukin-1β (IL-1β) at a concentration of 10 ng/mL for 24 hours to induce an inflammatory and catabolic response.

-

Cell Viability Assay (CCK-8)

-

Objective: To assess the cytotoxicity of Vicenin-3 on SW1353 chondrocytes.

-

Methodology:

-

SW1353 cells are seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 12 hours.

-

The cells are then treated with various concentrations of Vicenin-3 (e.g., 6.25, 12.5, 25, 50, 100 µM) for 24 hours. In parallel experiments, cells are pre-treated with Vicenin-3 (5 and 20 µM) for 1 hour followed by stimulation with IL-1β (10 ng/mL) for 24 hours.

-

After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plate is incubated for an additional 1-4 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

-

Measurement of Inflammatory and Cartilage Degradation Markers (ELISA)

-

Objective: To quantify the effect of Vicenin-3 on the production of key inflammatory mediators and cartilage-degrading enzymes.

-

Methodology:

-

SW1353 cells are cultured and treated with Vicenin-3 and IL-1β as described in the "Cell Culture and Treatment" protocol.

-

After the 24-hour incubation period, the cell culture supernatant is collected.

-

The concentrations of Nitric Oxide (NO) are determined using the Griess reaction assay according to the manufacturer's instructions.

-

The levels of Prostaglandin E2 (PGE2), Matrix Metalloproteinase-1 (MMP-1), MMP-3, MMP-13, A Disintegrin and Metalloproteinase with Thrombospondin Motifs-4 (ADAMTS-4), ADAMTS-5, collagen type II, and aggrecan in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.

-

Western Blot Analysis of MAPK Signaling Pathway

-

Objective: To investigate the effect of Vicenin-3 on the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

-

Methodology:

-

SW1353 cells are cultured in 6-well plates and treated with Vicenin-3 and IL-1β.

-

Total protein is extracted from the cells using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE (e.g., 10% gel) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 2 hours at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of ERK1/2, JNK, and p38 (e.g., at a 1:1000 dilution). An antibody against a housekeeping protein like GAPDH is used as a loading control.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Gene Expression Analysis (RT-qPCR)

-

Objective: To determine the effect of Vicenin-3 on the mRNA expression of genes encoding cartilage-degrading enzymes.

-

Methodology:

-

SW1353 cells are cultured and treated with Vicenin-3 and IL-1β.

-

Total RNA is isolated from the cells using a suitable RNA extraction kit (e.g., TRIzol reagent or a column-based kit).

-

The quality and quantity of the extracted RNA are assessed using spectrophotometry.

-

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

Quantitative PCR (qPCR) is performed using a SYBR Green-based master mix and specific primers for the target genes (MMP-1, MMP-3, MMP-13, ADAMTS-4, ADAMTS-5) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Representative Primer Sequences (Human):

-

MMP-1 Forward: 5'-GGT GAT GAA GCA GCC CAG ATG-3'

-

MMP-1 Reverse: 5'-AGA AGC AGC AGA GGC TGG ACT-3'

-

MMP-3 Forward: 5'-CAA GGC TGA AAG TGA GTC TGA GA-3'

-

MMP-3 Reverse: 5'-GAA CGA GTC AGA TCC TGT CAT C-3'

-

MMP-13 Forward: 5'-GCT TAG AGG TCA CTG AGG CTC A-3'

-

MMP-13 Reverse: 5'-GAT TCC TGG AGG TCC TGG AAG T-3'

-

ADAMTS-4 Forward: 5'-TGT GAC GAG GAG AAG GAC GAG-3'

-

ADAMTS-4 Reverse: 5'-GCA GCA GTC TCT GAG CTT GAG-3'

-

ADAMTS-5 Forward: 5'-GCA GCA GCA GCA GCA GCA G-3'

-

ADAMTS-5 Reverse: 5'-TCT GAG CTT GAG GCA GCA G-3'

-

GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'

-

GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'

-

-

Standard Thermal Cycling Conditions: An initial denaturation step at 95°C for 5-10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

-

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric)

-

Objective: To determine the in vitro inhibitory activity of Vicenin-3 against ACE.

-

Methodology:

-

The assay is performed in a 96-well microplate.

-

The reaction mixture contains ACE enzyme solution, a fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline), and a buffer solution (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl2).

-

Various concentrations of Vicenin-3 are pre-incubated with the ACE enzyme solution for a defined period (e.g., 10-15 minutes) at 37°C.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured kinetically over time using a microplate fluorometer with excitation at ~320-330 nm and emission at ~405-420 nm.

-

The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve.

-

The percentage of ACE inhibition is calculated by comparing the reaction rates in the presence and absence of Vicenin-3.

-

The IC50 value, the concentration of Vicenin-3 that inhibits 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Caption: Vicenin-3 inhibits IL-1β-induced MAPK signaling pathway in chondrocytes.

References

Vicenin-3 as an Angiotensin-Converting Enzyme Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Vicenin-3, a natural flavonoid C-glycoside, and its role as an inhibitor of the Angiotensin-Converting Enzyme (ACE). The document details its mechanism of action within the Renin-Angiotensin System, presents key quantitative data, outlines relevant experimental protocols, and explores its broader biological activities.

Introduction to Vicenin-3

Vicenin-3 is a C-glycosyl compound, specifically a flavone di-C-glycoside of apigenin, substituted with β-D-glucosyl and β-D-xylosyl groups at positions 6 and 8, respectively[1]. It is a natural product that can be isolated from various plant species, most notably from the aerial parts of Desmodium styracifolium[2][3][4][5]. Recent research has identified Vicenin-3 as an inhibitor of the Angiotensin-Converting Enzyme (ACE), suggesting its potential application in the management of hypertension and related cardiovascular conditions. Beyond its antihypertensive potential, Vicenin-3 is also being investigated for its antioxidant, anti-inflammatory, and chondroprotective properties.

Quantitative Data: ACE Inhibitory Activity

The primary quantitative measure of Vicenin-3's efficacy as an ACE inhibitor is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the ACE enzyme by 50%.

| Parameter | Value | Compound Source | Reference |

| IC50 | 46.91 μM | Isolated from Desmodium styracifolium |

Mechanism of Action: Inhibition of the Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. The Angiotensin-Converting Enzyme (ACE) is a key zinc metalloproteinase within this system. It catalyzes the conversion of the decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to arterial vasoconstriction, aldosterone secretion (promoting sodium and water retention), and increased sympathetic nervous activity, all of which elevate blood pressure.

ACE inhibitors, including Vicenin-3, competitively block the active site of the ACE enzyme. This inhibition prevents the formation of Angiotensin II, leading to vasodilation (relaxation of blood vessels) and a reduction in blood volume, which collectively lower blood pressure. ACE also degrades bradykinin, a vasodilator. By inhibiting ACE, levels of bradykinin increase, further contributing to the blood pressure-lowering effect.

Experimental Protocols: In Vitro ACE Inhibition Assay

The determination of Vicenin-3's IC50 value is achieved through an in vitro ACE inhibition assay. Several methods exist, with the most common being based on the work of Cushman and Cheung, which utilizes the substrate hippuryl-histidyl-leucine (HHL).

Objective: To quantify the concentration of Vicenin-3 required to inhibit 50% of ACE activity.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

-

Inhibitor: Vicenin-3 (dissolved in a suitable solvent like DMSO, final concentration <1%)

-

Positive Control: Captopril

-

Buffer: Phosphate buffer (pH 8.3) with NaCl

-

Stopping Reagent: 1 M HCl

-

Extraction Solvent: Ethyl Acetate

-

Detection: UV-Vis Spectrophotometer or HPLC system

Methodology:

-

Reagent Preparation: Prepare stock solutions of ACE, HHL substrate, Vicenin-3, and Captopril in the appropriate buffer.

-

Reaction Setup: In microcentrifuge tubes, combine the buffer, varying concentrations of the inhibitor (Vicenin-3) or positive control (Captopril), and the ACE solution. A blank with no inhibitor is also prepared.

-

Pre-incubation: Incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the HHL substrate solution to each tube to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-45 minutes). During this time, ACE cleaves HHL into Hippuric Acid (HA) and His-Leu.

-

Termination of Reaction: Stop the reaction by adding 1 M HCl.

-

Extraction: Add ethyl acetate to extract the Hippuric Acid (HA) product. Centrifuge the samples to separate the organic and aqueous layers.

-

Quantification:

-

Spectrophotometric Method: Carefully transfer the ethyl acetate (top layer) containing HA to a new tube, evaporate the solvent, and redissolve the HA in distilled water. Measure the absorbance at 228 nm.

-

HPLC Method: Directly inject an aliquot of the ethyl acetate layer into an HPLC system to separate and quantify the HA peak.

-

-

Calculation: The percentage of ACE inhibition is calculated using the formula:

-

% Inhibition = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the blank (no inhibitor) and A_sample is the absorbance in the presence of Vicenin-3.

-

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the Vicenin-3 concentration. The IC50 value is the concentration at which 50% inhibition is observed.

Other Relevant Biological Activities

While its ACE inhibitory activity is of primary interest for hypertension, Vicenin-3 exhibits other biological effects that are relevant to drug development professionals.

-

Chondroprotective Effects: Vicenin-3 has been shown to protect chondrocytes (cartilage cells) from inflammatory damage. It ameliorates the degradation of the extracellular matrix in IL-1β-treated chondrocytes by inhibiting the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various matrix metalloproteinases (MMPs). This action is mediated, at least in part, by regulating the MAPK signaling pathway.

-

Antioxidant and Anti-inflammatory Activity: As a flavonoid, Vicenin-3 is studied for its potential to scavenge free radicals and reduce oxidative stress. Related compounds like Vicenin-2 have demonstrated protective effects against oxidative damage and inflammation, suggesting a class effect for these molecules.

Conclusion and Future Directions

Vicenin-3 is a naturally derived flavonoid with confirmed in vitro inhibitory activity against the Angiotensin-Converting Enzyme, demonstrated by an IC50 value of 46.91 μM. Its mechanism of action is the direct interruption of the Renin-Angiotensin System, a clinically validated target for antihypertensive therapies. The compound's additional chondroprotective and potential antioxidant activities enhance its profile as a molecule of interest.

For drug development, Vicenin-3 represents a promising natural lead compound. Future research should focus on:

-

In vivo studies: To confirm its blood pressure-lowering effects in animal models of hypertension.

-

Pharmacokinetic profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Structure-Activity Relationship (SAR) studies: To potentially synthesize analogues with improved potency and bioavailability.

-

Toxicology studies: To ensure its safety profile for potential therapeutic use.

The exploration of Vicenin-3 and similar natural compounds continues to be a valuable avenue in the discovery of novel therapeutics for cardiovascular and inflammatory diseases.

References

The Pharmacokinetics of Vicenin-3: A Review of Current In-Vitro Understanding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicenin-3, a flavone di-C-glycoside, has garnered scientific interest for its potential therapeutic properties, notably its anti-inflammatory and chondroprotective effects.[1][2] As a natural compound found in various plants, it is being investigated for its role in mitigating conditions such as osteoarthritis.[1][2][3] This technical guide synthesizes the current understanding of Vicenin-3, with a focus on its mechanism of action as elucidated through in-vitro studies. It is important to note that comprehensive in-vivo pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME), for Vicenin-3 is not yet available in the public domain. The information presented herein is based on existing in-vitro research.

Biological Activity and Mechanism of Action

In-vitro studies have demonstrated that Vicenin-3 exerts significant biological effects, primarily through the modulation of key signaling pathways involved in inflammation and tissue degradation.

Anti-inflammatory and Chondroprotective Effects

Research has shown that Vicenin-3 can ameliorate the degradation of the extracellular matrix (ECM) in chondrocytes, the cells responsible for cartilage formation. This protective effect is particularly relevant to osteoarthritis, a condition characterized by cartilage degeneration.

The primary mechanism behind these effects is the regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Interleukin-1β (IL-1β), a pro-inflammatory cytokine, is known to stimulate the production of inflammatory mediators and cartilage-degrading enzymes in chondrocytes. Vicenin-3 has been shown to counteract these effects by inhibiting the IL-1β-induced phosphorylation of key components of the MAPK pathway, including ERK1/2, JNK, and p38. By blocking these signaling cascades, Vicenin-3 reduces the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various matrix metalloproteinases (MMPs) and ADAMTSs, which are enzymes that degrade cartilage.

Angiotensin-Converting Enzyme (ACE) Inhibition

In addition to its anti-inflammatory properties, Vicenin-3 has been identified as an inhibitor of the angiotensin-converting enzyme (ACE), with a reported IC50 of 46.91 μM. This suggests a potential role for Vicenin-3 in the management of hypertension.

Quantitative Data Summary

The following table summarizes the available quantitative data for Vicenin-3 based on in-vitro studies.

| Parameter | Value | Experimental System | Reference |

| IC50 (ACE Inhibition) | 46.91 μM | Angiotensin-Converting Enzyme Assay | |

| Effective Concentration (Anti-inflammatory) | 5 - 20 μM | IL-1β-stimulated SW1353 human chondrocytes | |

| Cytotoxicity | No significant cytotoxicity observed at 6.25-25 µM. Significant reduction in cell viability at >50 µM. | SW1353 human chondrocytes (CCK-8 assay) |

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Vicenin-3 in inhibiting the IL-1β-induced inflammatory cascade in chondrocytes through the MAPK signaling pathway.

References

Unveiling Vicenin-3: A Technical Guide to its Discovery, Isolation, and Characterization from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicenin-3, a naturally occurring flavone C-glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Vicenin-3 from plant extracts. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies and quantitative data associated with this promising bioactive compound. This document details experimental protocols for extraction and purification, summarizes quantitative yields, and visualizes key experimental workflows and its known signaling pathway modulation.

Introduction to Vicenin-3

Vicenin-3, chemically known as apigenin-6-C-β-D-glucopyranosyl-8-C-β-D-xylopyranoside, is a C-glycosyl compound of apigenin.[1] It is found in a variety of plant species and is recognized for its potential antioxidant and anti-inflammatory properties. Initial discoveries have identified Vicenin-3 in plants such as Artemisia herba-alba and Gnetum buchholzianum.[1] More recent research has also successfully isolated Vicenin-3 from Premna fulva Craib, a plant used in traditional medicine.[2] The C-glycosidic nature of Vicenin-3, where the sugar moieties are directly attached to the apigenin core via a carbon-carbon bond, contributes to its enhanced stability compared to O-glycosides.

Plant Sources and Extraction Methodologies

The isolation of Vicenin-3 begins with the careful selection of plant material and an appropriate extraction strategy. Artemisia herba-alba and Premna fulva Craib are two notable sources. The choice of extraction solvent significantly impacts the yield and purity of the target compound.

Solvent Extraction from Artemisia herba-alba

Studies on Artemisia herba-alba have demonstrated the efficacy of various solvents for the extraction of flavonoids. While specific yields for Vicenin-3 are not always detailed, the total flavonoid and phenolic content provide a strong indicator of extraction efficiency. Methanolic and aqueous-ethanolic extracts have shown high yields of these compound classes.[3][4]

Table 1: Comparison of Extraction Yields and Total Flavonoid/Phenolic Content from Artemisia herba-alba using Different Solvents.

| Solvent System | Extraction Yield (%) | Total Phenolic Content (mg GAE/g Extract) | Total Flavonoid Content (mg QE/g Extract) |

| 80% Aqueous Ethanol | 15.3 | 263.93 ± 2.46 | 40.94 ± 1.45 |

| Methanol | 12.2 | - | - |

| Distilled Water | - | - | - |

| Ethyl Acetate | - | - | - |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Data presented as mean ± standard deviation where available.

Experimental Protocol: Solvent Extraction of Flavonoids from Artemisia herba-alba

This protocol is a generalized procedure based on methodologies reported for flavonoid extraction from Artemisia herba-alba.

-

Plant Material Preparation: Air-dry the aerial parts (leaves, stems, and flowers) of Artemisia herba-alba in the shade. Once dried, grind the material into a fine powder.

-

Maceration: Suspend the powdered plant material in the chosen solvent (e.g., 80% aqueous ethanol or methanol) at a solid-to-liquid ratio of 1:10 (w/v).

-

Extraction: Macerate the mixture for 24-48 hours at room temperature with occasional agitation. Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

Storage: Store the dried crude extract at 4°C in a desiccator until further purification.

Purification of Vicenin-3

The crude extract obtained from the initial solvent extraction is a complex mixture of various phytochemicals. A multi-step purification process involving column chromatography and preparative high-performance liquid chromatography (HPLC) is typically required to isolate Vicenin-3.

Workflow for Vicenin-3 Isolation and Purification

Caption: General workflow for the isolation and purification of Vicenin-3.

Experimental Protocol: Column Chromatography

Column chromatography is a crucial step for the initial fractionation of the crude extract.

-

Column Packing: Prepare a glass column with a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane, followed by increasing concentrations of ethyl acetate, and then methanol.

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using thin-layer chromatography (TLC).

-

Fraction Pooling: Pool the fractions that show a high concentration of the target compound (Vicenin-3) based on TLC analysis.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is employed for the final purification of Vicenin-3 to achieve high purity.

-

Column: Utilize a reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid or acetic acid to improve peak shape) is commonly used. A typical gradient might start with a low concentration of acetonitrile (e.g., 10%) and increase to a higher concentration (e.g., 50%) over 30-40 minutes.

-

Flow Rate: Set the flow rate appropriate for the column dimensions (e.g., 2-5 mL/min).

-

Detection: Monitor the elution profile using a UV detector at a wavelength where flavonoids absorb, typically around 270 nm and 330 nm.

-

Fraction Collection: Collect the peak corresponding to Vicenin-3 based on its retention time, which should be determined beforehand using an analytical HPLC system and a reference standard if available.

-

Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

Structural Elucidation of Vicenin-3

The definitive identification of the isolated compound as Vicenin-3 requires structural elucidation using a combination of spectroscopic techniques.

Methodologies for Structural Characterization

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can help to identify the sugar moieties and the aglycone core.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for unambiguous structure determination.

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure, including the attachment points of the sugar units to the apigenin backbone.

-

Table 2: General Spectroscopic Data for Vicenin-3.

| Technique | Key Observations |

| HR-MS | Provides the exact mass, confirming the molecular formula C₂₆H₂₈O₁₄. |